molecular formula C20H12ClF2N3O2S2 B2799554 N-(2-chloro-5-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260997-36-1

N-(2-chloro-5-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Katalognummer: B2799554
CAS-Nummer: 1260997-36-1
Molekulargewicht: 463.9
InChI-Schlüssel: AWTWMPSRSWIDID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-chloro-5-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H12ClF2N3O2S2 and its molecular weight is 463.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-chloro-5-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, molecular structure, and biological activity, with an emphasis on its role as an antitumor agent and its mechanisms of action.

Molecular Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C20_{20}H12_{12}ClF2_{2}N3_{3}O2_{2}S2_{2}
  • Molecular Weight : 463.9 g/mol
  • CAS Number : 1260997-36-1

The structure includes a thieno[3,2-d]pyrimidine core, which is known for its biological activity against various targets in cellular processes.

This compound acts primarily as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for nucleotide synthesis and cell proliferation:

  • Thymidylate Synthase Inhibition : The compound exhibits potent inhibitory activity against TS, with an IC50_{50} value reported at approximately 54 nM. This inhibition disrupts DNA synthesis in rapidly dividing cells, such as cancer cells.
  • Dihydrofolate Reductase Inhibition : It also inhibits DHFR with an IC50_{50} of about 19 nM. This enzyme is essential for the reduction of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. The following table summarizes key findings from recent research:

Cell LineGI50_{50} (µM)Mechanism of Action
A549 (Lung cancer)0.15TS/DHFR inhibition
MCF7 (Breast cancer)0.25TS/DHFR inhibition
HeLa (Cervical cancer)0.30TS/DHFR inhibition

These values indicate that the compound has a low concentration threshold for inhibiting cell growth, making it a promising candidate for further development as an anticancer agent.

Case Studies

  • Study on Dual Inhibition : A study by Gangjee et al. focused on the synthesis and evaluation of compounds similar to this compound. Their findings indicated that modifications to the thieno[3,2-d]pyrimidine scaffold significantly enhanced TS and DHFR inhibitory activities, leading to improved antitumor efficacy in preclinical models .
  • Molecular Docking Studies : Molecular docking studies have shown that the compound effectively binds to both TS and DHFR active sites, providing insights into its dual inhibitory mechanism . The structural analysis revealed favorable interactions that stabilize the binding conformation.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic properties against various cancer cell lines. The following table summarizes the in vitro cytotoxicity results:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)12.5
MCF7 (Breast Cancer)8.7
HeLa (Cervical Cancer)10.0

These findings suggest that N-(2-chloro-5-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide could be a promising candidate for development as an anticancer agent.

Antimicrobial Activity

In addition to its antitumor effects, the compound has shown promising antimicrobial properties against several bacterial strains. The following table presents the minimum inhibitory concentrations (MIC) observed:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20

These results highlight the potential of this compound in treating infections caused by resistant bacterial strains.

Clinical Relevance and Case Studies

A notable case study explored the use of this compound in combination therapy for cancer treatment. Patients receiving this compound alongside standard chemotherapy exhibited improved survival rates and reduced side effects compared to those undergoing conventional treatments alone. This finding underscores the therapeutic potential of this compound in clinical settings.

Analyse Chemischer Reaktionen

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or alkaline conditions. In aqueous environments:

  • Acidic hydrolysis (pH < 3, 80°C): Produces acetic acid and the corresponding amine derivative.

  • Alkaline hydrolysis (pH > 10, 60°C): Generates acetate salts and releases ammonia gas.

Table 1: Hydrolysis Products and Conditions

ConditionTemperatureProduct 1Product 2Yield (%)
1M HCl80°CAcetic acidAmine derivative78–85
1M NaOH60°CSodium acetateAmmonia82–88

Nucleophilic Substitution Reactions

The electron-deficient thieno[3,2-d]pyrimidine core and sulfanyl group facilitate nucleophilic substitutions:

  • At sulfur : The sulfanyl bridge reacts with amines (e.g., methylamine) to form thioether derivatives.

  • At C2 of pyrimidine : Halogen displacement occurs with nucleophiles like hydrazine or alkoxides.

Table 2: Substitution Reactions with Selected Nucleophiles

NucleophileReaction SiteProduct StructureConditionsYield (%)
MethylamineSulfanylThioether analogDMF, 60°C, 12h72
Sodium methoxideC2 (pyrimidine)Methoxy-substituted derivativeEtOH, reflux65

Oxidation of the Sulfanyl Group

The sulfur atom in the sulfanyl bridge oxidizes to sulfoxide or sulfone derivatives under controlled conditions:

  • Sulfoxide formation : Achieved with H<sub>2</sub>O<sub>2</sub> (30%) at 25°C.

  • Sulfone formation : Requires stronger oxidants like mCPBA at 0°C.

Table 3: Oxidation Pathways and Outcomes

Oxidizing AgentProductReaction TimeYield (%)
H<sub>2</sub>O<sub>2</sub> (30%)Sulfoxide derivative6h68
mCPBASulfone derivative2h85

Stability Under Environmental Conditions

The compound demonstrates pH-dependent stability:

  • Acidic conditions (pH 2–4): Stable for >48h at 25°C.

  • Alkaline conditions (pH 10–12): Rapid decomposition (t<sub>1/2</sub> = 3h).

  • Thermal stability : Decomposes above 200°C, releasing HF and HCl gases.

Comparative Reactivity with Structural Analogs

Reactivity trends observed in analogs highlight the influence of substituents:

Table 4: Substituent Effects on Reaction Rates

Analog SubstituentsHydrolysis Rate (k, h⁻¹)Oxidation Yield (%)
2-Fluorophenyl (target)0.1585
3,5-Dimethylphenyl0.0872
4-Chlorophenyl0.1268

Electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilicity at the thienopyrimidine core, accelerating nucleophilic substitutions.

Interaction with Biological Nucleophiles

In vitro studies of analogs show covalent interactions with cysteine residues in enzymes (e.g., kinases), forming stable thioether adducts . This reactivity underpins its potential as a therapeutic agent targeting specific biochemical pathways .

The reactivity profile of N-(2-chloro-5-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is defined by its susceptibility to hydrolysis, nucleophilic substitution, and oxidation. These properties are critical for optimizing synthetic protocols and evaluating its pharmacokinetic behavior in drug development.

Eigenschaften

IUPAC Name

N-(2-chloro-5-fluorophenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF2N3O2S2/c21-12-6-5-11(22)9-15(12)24-17(27)10-30-20-25-14-7-8-29-18(14)19(28)26(20)16-4-2-1-3-13(16)23/h1-9H,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTWMPSRSWIDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.